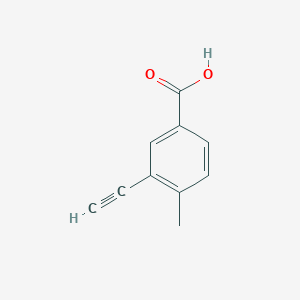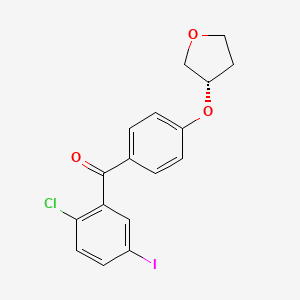![molecular formula C16H22BNO3 B1489599 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol CAS No. 1642565-56-7](/img/structure/B1489599.png)
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
Overview
Description
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. This compound features a boronic ester group attached to an indole ring, which is further substituted with an ethanolic hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process starting from commercially available indole derivatives. One common method involves the following steps:
Borylation: : The indole core is subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Substitution: : The resulting boronic acid derivative undergoes nucleophilic substitution with ethylene glycol to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring can ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : The indole ring can be reduced to produce indole derivatives.
Substitution: : The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: : Boronic acids and their derivatives.
Reduction: : Reduced indole derivatives.
Substitution: : Substituted ethanols and indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other aromatic compounds.
Biology
The indole core of this compound is structurally similar to tryptophan, an essential amino acid. This similarity allows it to interact with biological systems, making it a potential candidate for drug discovery and development.
Medicine
Research has shown that boronic acid derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its therapeutic potential in these areas.
Industry
In material science, boronic acid derivatives are used in the development of sensors and polymers. The compound's ability to form reversible covalent bonds with diols makes it suitable for applications in molecular recognition and self-healing materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired biaryl product. In biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
This compound is unique due to its combination of the indole ring and the boronic ester group, which provides both structural diversity and functional versatility. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-6-14-12(11-13)7-8-18(14)9-10-19/h5-8,11,19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOFFZZWUPUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


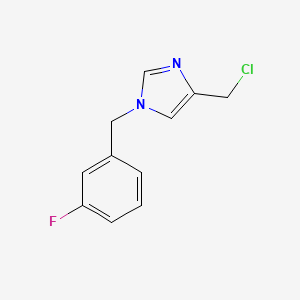
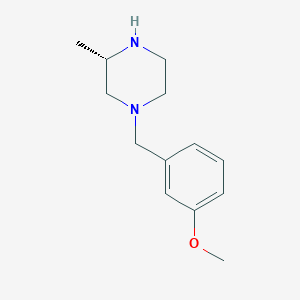
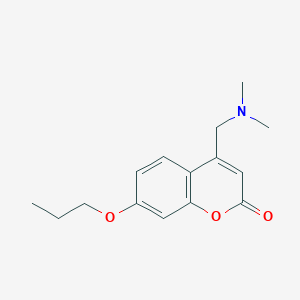
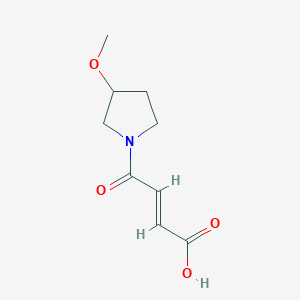
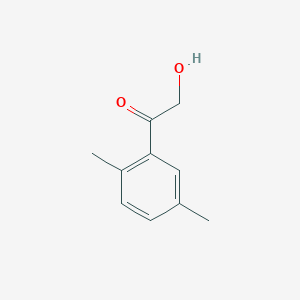
![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
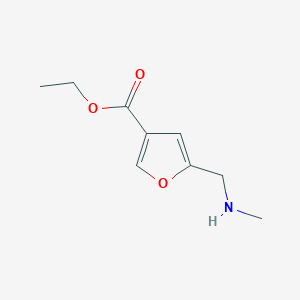
![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)

![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)
